N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and a 4-fluorobenzylamide group linked via an acetamide moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling, though specific protocols remain proprietary .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-13-25-20-21(31-13)19(15-4-3-5-17(10-15)30-2)26-27(22(20)29)12-18(28)24-11-14-6-8-16(23)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOOJADCCRTZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazolo[4,5-d]pyridazine Derivatives
Key structural analogs differ in substituents at the 4-fluorobenzylamide group, the 7-position aryl group, and the thiazolo-pyridazine core. Examples include:
Key Findings :
- Electron-Withdrawing Groups : The 4-fluorophenyl substituent (as in ) enhances metabolic stability compared to 3-methoxyphenyl, likely due to reduced oxidative metabolism .
- Heterocyclic Modifications: Replacing the phenyl group with a 2-thienyl moiety (as in ) decreases molecular weight but increases hydrophobicity (LogP = 2.8 vs.
- Core Structure Impact : The pyridazinyl analog in lacks the thiazolo ring, resulting in reduced steric hindrance and altered binding to hypothetical targets.
Functional Analogs with Pyrimido-Oxazin Cores
Compounds such as 16c , 16d , and 16e (from ) share acetamide linkages but feature pyrimido[4,5-d][1,3]oxazin cores. Comparative
Key Findings :
- Purity and Retention : Higher purity (99.34%) in 16c correlates with optimized synthetic protocols, while longer retention times (e.g., 11.98 min for 16d ) suggest increased hydrophobicity due to branched alkyl groups .
- Biological Relevance: Unlike the thiazolo-pyridazine scaffold, pyrimido-oxazin derivatives may target kinase pathways, as inferred from structural similarities to known inhibitors .
Mechanistic and Pharmacological Comparisons
Matrix Metalloproteinase (MMP) Inhibition
The compound 3-B2 (2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide) from shares an acetamide backbone and methoxyphenyl group with the target compound. While 3-B2 is a documented MMP inhibitor, the thiazolo-pyridazine derivative’s mechanism remains unconfirmed.
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